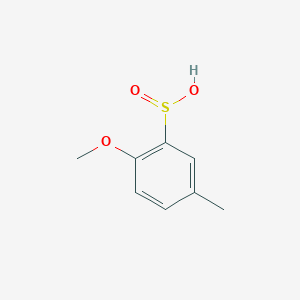
2-Methoxy-5-methylbenzene-1-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylbenzene-1-sulfinic acid is an organic compound with the molecular formula C8H10O3S It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfinic acid group (-SO2H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylbenzene-1-sulfinic acid typically involves the sulfonation of 2-methoxy-5-methylbenzene. One common method includes the reaction of 2-methoxy-5-methylbenzene with sulfur trioxide (SO3) in the presence of a catalyst such as oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-methylbenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of 2-methoxy-5-methylbenzenesulfonic acid.
Reduction: Formation of 2-methoxy-5-methylbenzene-1-thiol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Methoxy-5-methylbenzene-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylbenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a sulfinic acid group.
2-Methoxy-5-methylbenzenesulfonic acid: An oxidized form of 2-Methoxy-5-methylbenzene-1-sulfinic acid.
2-Methoxy-5-methylbenzene-1-thiol: A reduced form of the compound.
Uniqueness: The presence of both methoxy and methyl groups on the benzene ring, along with the sulfinic acid group, allows for a wide range of chemical transformations and interactions .
Propriétés
Formule moléculaire |
C8H10O3S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-methoxy-5-methylbenzenesulfinic acid |
InChI |
InChI=1S/C8H10O3S/c1-6-3-4-7(11-2)8(5-6)12(9)10/h3-5H,1-2H3,(H,9,10) |
Clé InChI |
FJDVWGNJOLTMDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


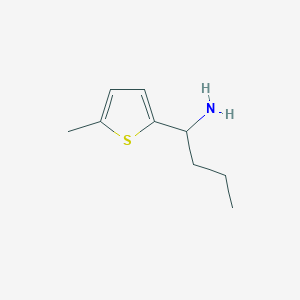
![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
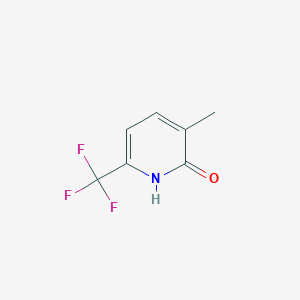

![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
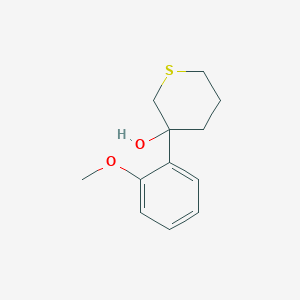
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)
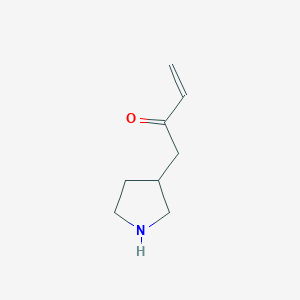
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
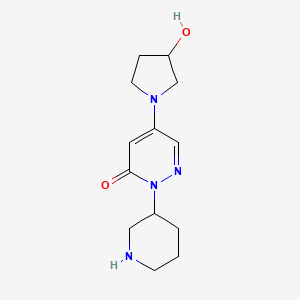


![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
